molecular formula C22H28N4OS B6461066 5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile CAS No. 2549042-58-0

5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile

Cat. No. B6461066
CAS RN: 2549042-58-0
M. Wt: 396.6 g/mol
InChI Key: VRRYQAHIACBWPF-UHFFFAOYSA-N
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Description

The compound “5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds have shown affinity for alpha1-adrenergic receptors, which are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neurology . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound and its structurally similar derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The α1-ARs, being GPCRs, are involved in various biochemical pathways. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can affect these pathways and their downstream effects, which are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-ARs. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, which can have therapeutic effects in the treatment of several disorders .

Future Directions

The future research directions for this compound could include further studies on its therapeutic potential, particularly its interaction with alpha1-adrenergic receptors . Additionally, more research could be done to fully elucidate its synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-27-22-5-3-2-4-21(22)26-14-12-25(13-15-26)18-8-10-24(11-9-18)17-20-7-6-19(16-23)28-20/h2-7,18H,8-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRYQAHIACBWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile

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